N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-11-9-16-15(18)17-10-5-6-13(17)12-22(19,20)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCRHDOTPWBVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Biological Activity
N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenylsulfonyl group, known for its electron-withdrawing properties. The synthesis typically involves the reaction of N-(2-methoxyethyl)pyrrolidine with phenylsulfonyl chloride under basic conditions, often employing solvents like dichloromethane or toluene. The reaction is catalyzed by bases such as triethylamine or sodium hydroxide to neutralize hydrochloric acid formed during the process.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- MDM2 Inhibition : The compound has been identified as a potential inhibitor of the murine double minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. In preclinical studies, it demonstrated moderate tumor growth inhibition in xenograft models, suggesting its utility in cancer therapy .
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. For instance, oral administration resulted in significant plasma exposure in animal models, indicating good bioavailability and potential for therapeutic use .
Efficacy in Cancer Models
In a study evaluating the efficacy of various MDM2 inhibitors, this compound was administered at a dose of 100 mg/kg daily for 14 days. The results indicated only modest p53 activation and tumor growth inhibition compared to more potent analogs. This suggests that while the compound shows promise, further structural modifications may be necessary to enhance its efficacy against tumors .
Comparative Analysis with Related Compounds
A comparative analysis of related pyrrolidine derivatives revealed that modifications in substituents significantly affect biological activity. The following table summarizes key findings from recent studies:
| Compound | Target | Activity Level | Notes |
|---|---|---|---|
| This compound | MDM2 | Moderate | Modest tumor growth inhibition observed |
| Compound 56 (analog) | MDM2 | High | Superior potency in inhibiting cell growth |
| Compound 57 (fluorinated) | MDM2 | Moderate | Improved tissue penetration noted |
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Pyrrolidine Core Functionalization : Alkylation or sulfonylation at the C2 position using phenylsulfonylmethyl chloride under basic conditions (e.g., NaH in DMF) .
- Carboxamide Formation : Reaction of the pyrrolidine intermediate with 2-methoxyethyl isocyanate in anhydrous THF at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield Optimization : Temperature control (<50°C for sulfonylation), solvent choice (polar aprotic solvents for better solubility), and catalyst selection (e.g., triethylamine for acid scavenging) are critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6) identify key protons (e.g., methoxyethyl –OCH at δ 3.2–3.5 ppm) and sulfonyl group resonance .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 367.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm) and sulfonyl S=O bands (~1350 cm) .
Q. How stable is this compound under various storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 150°C (TGA analysis); store at –20°C in amber vials .
- pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH <2 or >10); use neutral buffers for biological assays .
- Light Sensitivity : Susceptible to photodegradation; avoid prolonged UV exposure during handling .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidine and sulfonyl groups to enhance biological activity?
- Methodological Answer :
- Pyrrolidine Modifications : Replacing the methoxyethyl group with bulkier substituents (e.g., benzyl) increases lipophilicity and CNS penetration, as seen in related analogs .
- Sulfonyl Group Tweaks : Introducing electron-withdrawing groups (e.g., –CF) on the phenyl ring enhances enzyme inhibition potency, likely due to improved electrophilicity .
- Stereochemistry Impact : Enantiomeric separation (chiral HPLC) reveals the (S)-configuration at C2 improves binding affinity by 10-fold in kinase inhibition assays .
Q. How can computational modeling predict the compound’s binding modes and optimize its interactions with target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 2P8) to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen and hydrophobic contacts with pyrrolidine) .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
- QSAR Models : CoMFA/CoMSIA analyses guide substituent prioritization based on steric/electrostatic fields .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC values .
- Off-Target Screening : Broad-spectrum profiling (e.g., Eurofins Panlabs panel) rules out non-specific interactions .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADME Studies :
- Caco-2 Permeability : P >1 × 10 cm/s indicates good intestinal absorption .
- Microsomal Stability : Human liver microsomes (HLM) with NADPH cofactor assess metabolic clearance .
- Toxicity Screening :
- hERG Inhibition : Patch-clamp assays (IC >10 μM desired) .
- Cytotoxicity : MTT assays on HEK293 cells (CC >100 μM) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | NaH, DMF, 0°C, 2h | 75–80 | |
| Carboxamide Formation | THF, 0–5°C, 12h | 60–65 | |
| Final Purification | Silica gel (EtOAc/hexane 3:7) | 95 |
Q. Table 2: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR (DMSO-d6) | δ 3.25 (OCH), δ 7.8 (Ph-SO) | |
| HR-MS | [M+H] 367.12 (calc. 367.11) | |
| IR | 1650 cm (C=O), 1350 cm (SO) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
